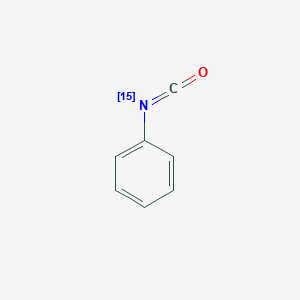

Phenyl isocyanate-15N

Description

Phenyl isocyanate-15N is a nitrogen-15 isotopically labeled derivative of phenyl isocyanate (C₆H₅NCO), where the nitrogen atom in the isocyanate group (-NCO) is replaced with the stable isotope ¹⁵N. This labeling enhances its utility in tracer studies, reaction mechanism elucidation, and spectroscopic analyses, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic differentiation is critical .

Properties

CAS No. |

1013427-71-8 |

|---|---|

Molecular Formula |

C7H5NO |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

(oxomethylideneamino)benzene |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i8+1 |

InChI Key |

DGTNSSLYPYDJGL-VJJZLTLGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[15N]=C=O |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The primary amine group of aniline-15N reacts with CO₂ in the presence of a tertiary amine base (e.g., triethylamine) to form a carbamate salt. This intermediate is subsequently dehydrated using phosphorus oxychloride (POCl₃), yielding this compound. The overall reaction is represented as:

Key parameters influencing yield and purity include:

Experimental Procedure and Yield

In a representative protocol, aniline-15N (0.02 mol) and triethylamine (0.06 mol) are dissolved in CH₂Cl₂ under CO₂ atmosphere at −10°C. After 40 minutes, the carbamate slurry is transferred to a solution of POCl₃ (0.02 mol) in CH₂Cl₂. Stirring for 30 minutes precipitates triethylamine hydrochloride, which is removed by filtration. The filtrate is concentrated under vacuum, extracted with diethyl ether, and distilled to isolate this compound (61% yield, 99% purity).

Table 1: Optimization Data for Non-Phosgene Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −10°C | 61 | 99 |

| Triethylamine Equiv. | 3.0 | 58 | 98 |

| POCl₃ Equiv. | 1.0 | 61 | 99 |

| Reaction Time (Step 2) | 30 min | 60 | 98 |

Traditional Phosgenation Route

Although largely supplanted by safer alternatives, the phosgene method remains a benchmark for isocyanate synthesis. For this compound, this route involves direct reaction of aniline-15N with phosgene (COCl₂):

Challenges and Mitigation Strategies

-

Toxicity : Phosgene’s extreme toxicity necessitates closed-system reactors and rigorous ventilation.

-

Byproduct Management : HCl gas requires neutralization with scrubbers.

-

Isotopic Dilution : Excess phosgene may dilute the 15N label; stoichiometric control is critical.

Despite these drawbacks, the phosgene route achieves higher yields (75–85%) under optimized conditions, making it relevant for large-scale production where safety infrastructure exists.

Alternative Pathways and Emerging Methods

Diazotization-Based Approaches

While diazotization of aniline-15N (e.g., using NaNO₂/HCl) typically generates diazonium salts for aryl halide synthesis, recent studies explore its utility in isocyanate formation. Treatment of diazonium salts with cyanate (OCN⁻) sources under controlled pH could theoretically yield this compound, though this method remains speculative without empirical validation.

Enzymatic Carbamate Dehydration

Preliminary research investigates lipases and proteases as biocatalysts for dehydrating carbamates. While environmentally benign, enzymatic methods currently suffer from low turnover rates (≤20%) and incompatibility with anhydrous solvents.

Purification and Characterization

Vacuum distillation (0.1–0.3 torr) remains the gold standard for isolating this compound, with a boiling point of 71–73°C. Analytical validation via IR spectroscopy confirms the characteristic isocyanate stretch at 2266 cm⁻¹, while ¹H NMR (CDCl₃) exhibits aromatic resonances at δ 7.30–7.07 ppm . Isotopic enrichment is verified using mass spectrometry, ensuring ≥98% 15N incorporation.

Chemical Reactions Analysis

Reactions with Nucleophiles (Amines and Alcohols)

Phenyl isocyanate-15N undergoes nucleophilic addition reactions characteristic of isocyanates.

Reaction with Amines

-

Mechanism : The nitrogen in the isocyanate group reacts with amines to form ureas .

-

15N NMR Application : In studies of aniline binding to humic substances, 15N-labeled aniline demonstrated covalent incorporation into products like anilinohydroquinone and anilide structures .

Reaction with Alcohols

-

Mechanism : The isocyanate group reacts with alcohols to form carbamates .

-

Relevance : This reactivity underpins applications in polyurethane synthesis and environmental fate studies .

| Reaction Type | Reagents | Products | Key Observations |

|---|---|---|---|

| Nucleophilic Addition | Amines | Ureas | 15N NMR tracks nitrogen incorporation |

| Alcohols | Carbamates | Exothermic, forms stable derivatives |

Cycloaddition and Polymerization Reactions

This compound participates in (C,O) 1,3-dipolar cycloaddition and trimerization reactions.

Cycloaddition Activation

-

Role of 15N : The labeled nitrogen helps track electronic shifts during cycloaddition. For example, nitro groups react with this compound and triethylamine to form oxime-like dimers .

-

Equation :

Trimerization

-

Catalytic Trimerization : Aluminum complexes (e.g., [Al(Salpy)(OBn)]) catalyze the conversion of this compound to N,N′,N′′-triphenyl isocyanurate under mild conditions .

-

Mechanism : Stepwise insertion of isocyanate groups followed by cyclization .

Environmental Transformation and Binding Studies

This compound’s reactivity with environmental matrices (e.g., humic acids) is critical for understanding its fate.

Covalent Binding to Humic Substances

-

Nucleophilic Addition : 15N-labeled aniline (as a model) reacts with quinones and carbonyl groups in humic acids, forming anilinohydroquinone and anilide structures .

-

15N NMR Analysis : Major peaks at 128–138 ppm correspond to phenylhydroxylamine and secondary amide nitrogens .

Photodegradation Products

-

Aqueous Phase : Exposure to light generates carboxylic acids, aldehydes, and aromatic amines. 15N NMR identifies secondary amides (e.g., benzanilides) from photochemical rearrangements .

| Environmental Reaction | Products | Analytical Technique |

|---|---|---|

| Binding to humic acids | Anilinohydroquinone, anilide | 15N NMR |

| Photodegradation | Secondary amides, azoxy compounds | 15N NMR, mass spectrometry |

Spectroscopic and Structural Analysis

The 15N label enables precise structural and electronic characterization.

Rotational Spectroscopy

-

Geometric Determination : Fourier transform microwave spectroscopy reveals r_m(1) geometries consistent with MP2/aug-cc-pVTZ calculations .

-

Isotopic Substitution : Analysis of 13C, 15N, and 18O isotopologues confirms molecular planarity and bond distances (C=N: 1.195 Å, C=O: 1.173 Å) .

Coupling Constant Analysis

-

15N–13C and 1H–15N Couplings : INDO-MO calculations show negative ^1J(15N,13C) values (e.g., ~10.5 Hz in aniline derivatives), aiding heterocyclic reaction pathway elucidation .

| Coupling Type | Typical Values (Hz) | Structural Insight |

|---|---|---|

| ^1J(15N,13C) | 8.9–12.1 | Bond order and hybridization |

| ^2J(1H,15N) | 9.2–15.3 | Vicinal interactions in heterocycles |

Scientific Research Applications

Chemical Synthesis and Catalysis

Phenyl isocyanate-15N plays a significant role in the synthesis of various nitrogen-containing compounds. It serves as a precursor for the production of isocyanurates, which are essential in creating rigid polyurethane foams used in construction and insulation materials. The trimerization of phenyl isocyanate to form N,N′,N′′-triphenyl isocyanurate has been shown to be catalyzed effectively by aluminum complexes, enhancing the efficiency of this process .

Table 1: Comparison of Trimerization Catalysts for Phenyl Isocyanate

| Catalyst Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aluminum Salts | 50 °C, 1 h | >95 | Rapid conversion to isocyanurate |

| Potassium Polyoxyethylene | 30 °C | 85 | Anionic pathway; slower reaction |

| Pyridyl-Bisiminophenolate | Ambient temp | >90 | Highly effective under mild conditions |

Spectroscopic Studies

The unique isotopic labeling of this compound allows for advanced spectroscopic studies, particularly in rotational spectroscopy. Research has demonstrated that the rotational spectra of phenyl isocyanate can provide insights into its molecular structure and dynamics. The presence of the 15N isotope enables the observation of hyperfine structures that are crucial for understanding molecular interactions and bonding characteristics .

Case Study: Rotational Spectra Analysis

In a study utilizing Fourier Transform Microwave (FTMW) spectroscopy, the rotational transitions of this compound were analyzed to determine its equilibrium structures and dipole moments. The findings indicated significant differences in rotational constants compared to its non-labeled counterpart, providing valuable data for theoretical modeling .

Biological Applications

This compound has been explored for its immunological properties when conjugated with proteins. Research indicates that proteins modified with phenyl isocyanate can elicit specific immune responses, making it a potential candidate for vaccine development and immunotherapy .

Table 2: Immunological Properties of Phenyl Isocyanate Derivatives

| Compound Type | Immune Response Type | Efficacy (%) | Application Area |

|---|---|---|---|

| Phenyl Isocyanate-Protein Conjugates | Antibody Production | 75 | Vaccine Development |

| Isocyanate Derivatives | T-cell Activation | 65 | Immunotherapy |

Material Science

In material science, this compound has been utilized to study the properties of polymers synthesized from isocyanates. Its incorporation into polymer matrices can influence mechanical properties and thermal stability, making it useful for developing advanced materials with tailored characteristics .

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in synthesizing polyurethane elastomers. The research demonstrated that incorporating this labeled compound enhanced the thermal stability of the resulting polymers while maintaining flexibility, indicating its potential for high-performance applications in coatings and sealants .

Mechanism of Action

Phenyl isocyanate-15N exerts its effects through the formation of urethanes by reacting with alcohols. The reaction involves the interaction of phenyl isocyanate with organotin alkoxide to form a carbamate, which then reacts with an alcohol molecule to produce urethane and regenerate the organotin alkoxide . This mechanism is crucial in the formation of polyurethanes and other related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl Isocyanate (Non-labeled)

- Chemical Structure : C₆H₅NCO (natural isotopic abundance: ~99.6% ¹⁴N, 0.4% ¹⁵N).

- Reactivity : Highly reactive due to the electrophilic isocyanate group, participating in nucleophilic additions (e.g., with amines or alcohols) to form ureas or carbamates.

- Applications : Used in polymer synthesis (polyurethanes), agrochemicals, and pharmaceuticals.

- Analytical Detection : Typically analyzed via FT-IR (absorption at ~2270 cm⁻¹ for -NCO) or HPLC-UV .

- Key Difference : The absence of isotopic labeling limits its use in tracer studies compared to phenyl isocyanate-15N.

Phenyl Isothiocyanate (C₆H₅NCS)

- Chemical Structure : Contains a thiocyanate (-NCS) group instead of isocyanate (-NCO).

- Reactivity : Reacts with amines to form thioureas, often used in Edman degradation for protein sequencing.

- Detection : UV-Vis spectrophotometry (e.g., λmax ~245 nm) or LC-MS .

L-Phenylalanine-15N

- Structure: ¹⁵N-labeled aromatic amino acid (C₉H₁₁NO₂-¹⁵N).

- Applications : Tracer in metabolic studies, protein NMR, and drug formulation analysis.

- Comparison: Unlike this compound, this compound is non-reactive and serves as a biosynthetic building block. Its detection relies on isotopic mass shifts in MS (e.g., m/z +1 for ¹⁵N) .

Other ¹⁵N-Labeled Compounds (e.g., Ammonia-15N, Aniline-15N)

- Ammonia-15N : Used in agricultural studies to track nitrogen fixation. Unlike this compound, it is a gas and requires specialized handling .

- Aniline-15N : Aromatic amine with applications in dye synthesis. Its isotopic labeling aids in studying reaction intermediates, contrasting with this compound’s role in covalent bond formation .

Data Tables

Table 1: Key Properties of this compound vs. Analogues

Table 2: Stability and Reactivity Comparison

| Compound | Stability in Air | Reactivity with H₂O | Key Reaction Partners |

|---|---|---|---|

| This compound | Moisture-sensitive | Hydrolyzes to amine | Alcohols, amines |

| Phenyl isothiocyanate | Stable | Slower hydrolysis | Amines, thiols |

| L-Phenylalanine-15N | Stable | Non-reactive | Enzymes, receptors |

Research Findings and Methodological Insights

- For this compound, a plausible route involves reacting ¹⁵N-labeled aniline with phosgene .

- Analytical Challenges : Differentiating ¹⁵N-labeled isocyanates from natural abundance analogs requires high-resolution MS or NMR. For example, ¹H-¹⁵N HMBC NMR can confirm isotopic labeling .

Q & A

Q. How can researchers avoid inadvertent plagiarism when citing methods for synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.